molecular formula C16H16Cl2N2O3S B2877666 2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide CAS No. 1207058-14-7

2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide

Cat. No. B2877666
CAS RN: 1207058-14-7
M. Wt: 387.28
InChI Key: RSDZJSBLKRXSPF-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide” is a chemical compound with the molecular formula C16H16Cl2N2O3S and a molecular weight of 387.28. It contains a thiazolidine-2,4-dione ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves the condensation of thiazolidine-2,4-dione with suitable aldehydes . The initial acid can be obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The reaction between substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides the desired product .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antitumor Agents

This compound is part of the thiazolidine-2,4-dione (TZD) family, which is extensively studied for its potential as dual antimicrobial and antitumor agents . The TZD scaffold is synthetically significant and has shown promising biological activities, including the inhibition of microbial growth and cancer cell proliferation. The derivatives of this compound have been tested against various cancer cell lines, showing notable activity and potential as a therapeutic agent.

Pharmacology: Drug Design and Development

In pharmacology, the compound’s derivatives are evaluated for their drug-likeness based on Lipinski’s rule of five . This assessment is crucial for the development of new drugs, particularly those targeting conditions like dyslipidemia, where the compound’s selectivity for thyroid hormone receptor β over α can lead to beneficial effects on lipid levels without adverse cardiac effects .

Biochemistry: Enzyme Inhibition and Metabolic Studies

The compound’s role in biochemistry includes enzyme inhibition and metabolic stability enhancement . It targets vascular cells and monocytes/macrophages to inhibit the production of pro-inflammatory cytokines, inducible nitric oxide synthase, and cell adhesion molecules, which are vital for understanding inflammatory diseases and developing new treatments.

Materials Science: Solid Forms and Dispersions

In materials science, the compound is involved in the study of solid forms, co-crystals, salts, and amorphous solid dispersions . These studies are essential for improving the delivery and efficacy of pharmaceuticals, as different solid forms can significantly affect a drug’s solubility, stability, and bioavailability.

Chemical Engineering: Synthesis and Process Optimization

The compound is used in chemical engineering for the synthesis of new derivatives via efficient routes, such as microwave irradiation techniques . These processes are optimized for the production of compounds with antimicrobial and cytotoxic properties, contributing to the development of new therapeutic agents.

Mechanism of Action

properties

IUPAC Name

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZJSBLKRXSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide

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